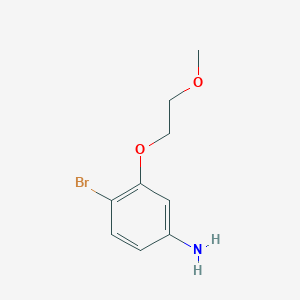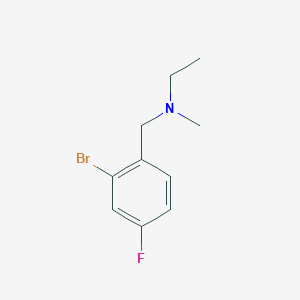
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine
Vue d'ensemble
Description
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine, also known as 2-BFMA, is a chemical compound that belongs to the class of arylalkylamines. It is a psychoactive substance that has gained attention in the scientific community due to its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of N-(2-bromo-4-fluorobenzyl)-N-methylethanamine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which increases the concentration of serotonin in the brain. This can lead to an improvement in mood and a reduction in anxiety and stress. Additionally, the compound may also act on other neurotransmitter systems, such as dopamine and norepinephrine, to produce its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood, motivation, and attention. The compound has also been shown to have anxiolytic and antidepressant effects, as well as potential neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromo-4-fluorobenzyl)-N-methylethanamine in lab experiments is its selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its psychoactive effects, which can make it difficult to interpret results and may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-bromo-4-fluorobenzyl)-N-methylethanamine. One area of interest is its potential therapeutic use in the treatment of psychiatric and neurological disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Another area of interest is its role in modulating the immune system, which could have implications for the treatment of autoimmune and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
N-(2-bromo-4-fluorobenzyl)-N-methylethanamine has been studied for its potential therapeutic effects in the treatment of various psychiatric and neurological disorders. It has been found to have an affinity for the serotonin transporter, which is involved in the regulation of mood, anxiety, and stress. The compound has also been shown to have an impact on dopamine and norepinephrine systems, which are involved in the regulation of attention, motivation, and reward.
Propriétés
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(2)7-8-4-5-9(12)6-10(8)11/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKFCQYTORDKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


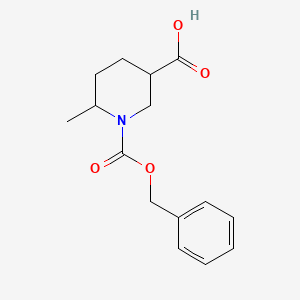

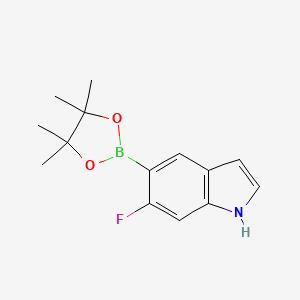
![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)

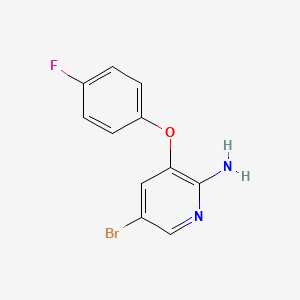

![4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B1400780.png)
![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)


![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)
